
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl typically involves the reaction of 1,2-dihydroacenaphthylene with dimethylchlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon species.
Substitution: The silicon atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study silicon’s role in biological systems. Its interactions with biomolecules can provide insights into silicon’s biological functions and potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a building block for drug development. Its unique properties may lead to the discovery of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various functional groups, leading to the formation of new chemical species. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dihydroacenaphthylen-1-yl acetate
- 1,2-Dihydroacenaphthylen-1-ol
- Acenaphthoquinone
Uniqueness
Compared to similar compounds, (1,2-Dihydroacenaphthylen-1-yl)(dimethyl)silyl stands out due to its unique silicon-carbon bond. This bond imparts distinct chemical and physical properties, making the compound more versatile in various applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
71582-74-6 |
|---|---|
Molekularformel |
C14H15Si |
Molekulargewicht |
211.35 g/mol |
InChI |
InChI=1S/C14H15Si/c1-15(2)13-9-11-7-3-5-10-6-4-8-12(13)14(10)11/h3-8,13H,9H2,1-2H3 |
InChI-Schlüssel |
JNYPYIGTNINDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)C1CC2=CC=CC3=C2C1=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


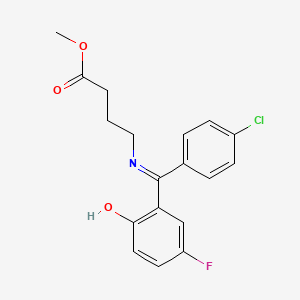
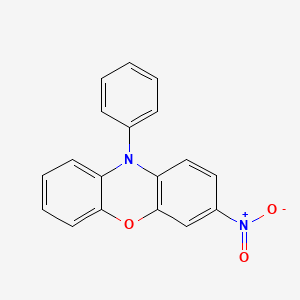
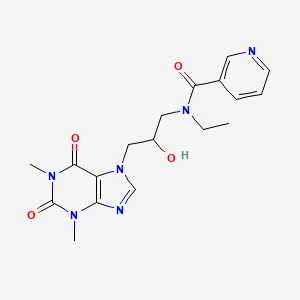
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
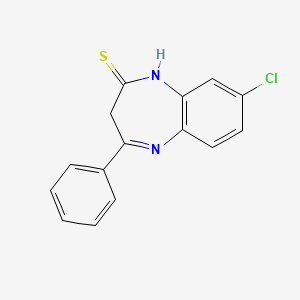
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
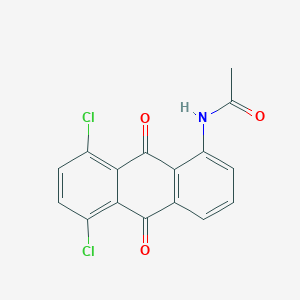
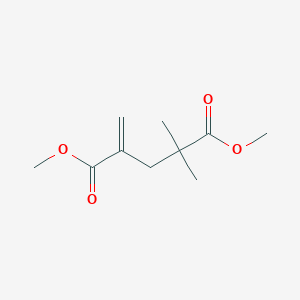
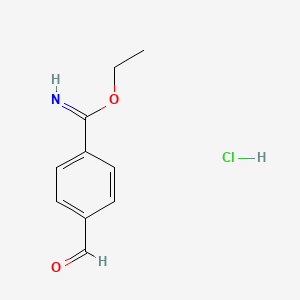
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)

